ON 146040

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

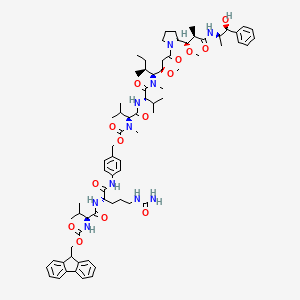

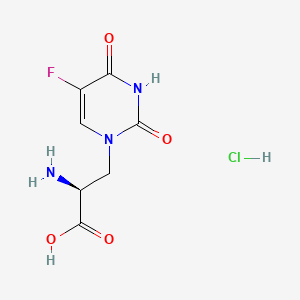

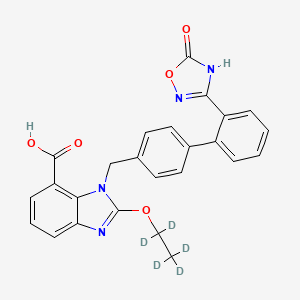

ON 146040 is a potent inhibitor of PI3Kα and PI3Kδ with IC50 values of approximately 14 and 20 nM, respectively . It also inhibits Abl1 with an IC50 value of less than 150 nM . It is highly potent in killing hematologic tumor cells with IC50 values in the range of 150 to 1,000 nM .

Molecular Structure Analysis

The molecular weight of ON 146040 is 489.55 and its formula is C24H23N7O3S . The SMILES representation of its structure isCN(CC1)CCN1C(C=C2)=CC=C2NC3=NC(S/C(C(N4)=O)=C\\C5=CC=C(N+=O)C=C5)=C4C=N3 . Physical And Chemical Properties Analysis

ON 146040 is a solid substance with a brown to reddish-brown color . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Nanotechnology in Cancer Biology : The use of Smart Flare gold nanoparticles for differential gene expression analysis in cancer biology is explored. This method could be effectively used to detect the effects of novel drugs on oncogenes (Banerjee et al., 2017).

Proton-Transfer-Reaction Mass Spectrometry : This technique is used for on-line monitoring of volatile organic compounds at very low levels. Its applications include monitoring metabolic processes in the human body and investigating volatile organic compound emissions in various research fields (Lindinger & Jordan, 1998).

Role of miR-146a in Cancer : Studies have shown that microRNA miR-146a plays a role in the initiation and progression of melanoma by activating certain signaling pathways, indicating its significance in cancer research (Forloni et al., 2014).

MicroRNA-146a in Gastric Cancer : miR-146a has been identified as a metastasis suppressor in gastric cancer by targeting specific genes, representing a potential therapeutic target (Yao et al., 2013).

miR-146a in NK/T Cell Lymphoma : This study investigates the prognostic implications of microRNAs in extranodal NK/T cell lymphoma, suggesting miR-146a as a tumor suppressor and a potential target for therapy (Paik et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHFYZACODWAI-STZFKDTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)S/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7Z)-2-[4-(4-Methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)